

## An In-depth Technical Guide to 4-Dodecyne

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Dodecyne**, an internal alkyne, is a hydrocarbon of interest in organic synthesis and holds potential for various applications within the fields of medicinal chemistry and materials science. Its linear twelve-carbon chain with a triple bond at the C-4 position provides a versatile scaffold for a range of chemical transformations. This technical guide offers a comprehensive overview of **4-dodecyne**, including its fundamental properties, a detailed synthesis protocol, and its application in a key synthetic workflow.

## **Core Data of 4-Dodecyne**

IUPAC Name: 4-Dodecyne (also dodec-4-yne) CAS Number: 22058-01-1[1]

The fundamental physicochemical properties of **4-dodecyne** are summarized in the table below, providing a ready reference for experimental design and evaluation.



Property	Value	Source
Molecular Formula	C12H22	[1]
Molecular Weight	166.3031 g/mol	[1]
Boiling Point	219 °C at 760 mmHg	[2]
Density	0.792 g/cm <sup>3</sup>	[2]
Vapor Pressure	0.181 mmHg at 25°C	[2]
Flash Point	78.3 °C	[2]
Refractive Index	1.4272 (estimate)	[2]
Melting Point	-13.99 °C (estimate)	[2]
LogP	4.15040	[2]
Exact Mass	166.172150702	[2]

# **Experimental Protocols Synthesis of 4-Dodecyne**

A common and effective method for the synthesis of internal alkynes such as **4-dodecyne** is the alkylation of a smaller terminal alkyne. The following protocol details the synthesis of **4-dodecyne** from 1-pentyne and 1-bromoheptane.

Reaction:  $CH_3(CH_2)_2C\equiv CH + Br(CH_2)_6CH_3 \rightarrow CH_3(CH_2)_2C\equiv C(CH_2)_6CH_3$ 

#### Materials:

- 1-Pentyne
- 1-Bromoheptane
- n-Butyllithium (n-BuLi) in hexane
- N,N,N',N',N",N"-Hexamethylphosphoric triamide (HMPA)



- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon line)

#### Procedure:

- Deprotonation of 1-Pentyne: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 1-pentyne in anhydrous tetrahydrofuran (THF).
- Cool the solution to a suitable low temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
- Slowly add a solution of n-butyllithium in hexane to the stirred solution of 1-pentyne. The n-butyllithium acts as a strong base to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.
- Alkylation: After the addition of n-butyllithium is complete, add N,N,N',N',N",N"-hexamethylphosphoric triamide (HMPA) to the reaction mixture. HMPA helps to break up aggregates of the lithium acetylide, increasing its reactivity.
- Add 1-bromoheptane to the reaction mixture via the dropping funnel.
- Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g.,
  0.5 hours or until reaction completion is confirmed by techniques like TLC or GC).
- Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).



- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude **4-dodecyne** by distillation under reduced pressure to yield the final product.

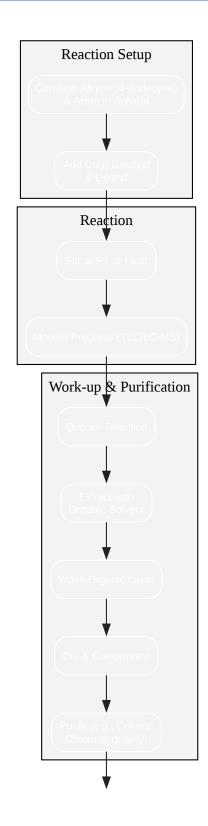
Note: HMPA is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

## **Application in Synthetic Workflows**

Internal alkynes like **4-dodecyne** are valuable intermediates in organic synthesis. One prominent application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Although terminal alkynes are more commonly used in this reaction, internal alkynes can also participate, leading to the formation of fully substituted triazoles.

Below is a diagram illustrating the general experimental workflow for a CuAAC reaction, which could be adapted for the use of **4-dodecyne**.





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Caption: General workflow for a CuAAC "click" reaction.



This workflow highlights the straightforward and high-yielding nature of click chemistry, making it a powerful tool in drug discovery and materials science for linking molecular fragments. The resulting triazole ring is a stable and often biologically compatible linker.

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#### References

- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry Wikipedia [en.wikipedia.org]
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  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14714105#4-dodecyne-cas-number-and-iupac-name]

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